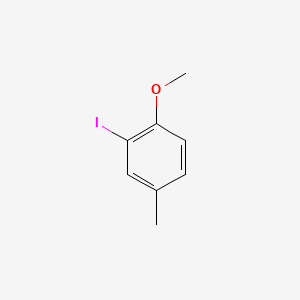

3-Iodo-4-methoxytoluene

Descripción

Contextual Significance in Organic Synthesis

The significance of 3-Iodo-4-methoxytoluene in organic synthesis is primarily derived from its identity as an aryl iodide. Iodinated aromatic compounds are of considerable interest because they serve as key substrates in a variety of transition-metal-mediated reactions designed for carbon-carbon (C-C) bond formation. mdma.ch The iodine substituent is a crucial functional handle; its presence on the benzene (B151609) ring makes the compound particularly amenable to widely used synthetic transformations such as cross-coupling reactions. ontosight.ai

In the hierarchy of aryl halides (I, Br, Cl, F), the carbon-iodine (C-I) bond is the weakest and most polarizable. This characteristic makes aryl iodides, including this compound, the most reactive substrates in many catalytic cycles, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental pillars of modern organic synthesis, allowing for the precise and efficient construction of complex molecular architectures from simpler precursors. The enhanced reactivity often allows reactions to proceed under milder conditions and with higher efficiency compared to their bromo- or chloro-analogs. Therefore, the presence of the iodo group in this compound makes it a valuable and highly reactive building block for synthetic chemists. mdma.ch

Relevance as a Synthetic Intermediate

As a direct consequence of its reactivity, this compound serves as a valuable synthetic intermediate. ontosight.aibiosynth.com It is a precursor used in the assembly of more elaborate molecules for applications in pharmaceuticals and materials science. ontosight.ai The synthesis of this compound itself can be achieved through methods such as the direct iodination of 4-methoxytoluene, establishing its role as a readily accessible intermediate. ontosight.aimdma.ch

Research has indicated its utility in the production of various chemical structures, including amines and other functionalized molecules. biosynth.com The strategic placement of the iodo, methoxy (B1213986), and methyl groups allows for regioselective transformations, where subsequent chemical modifications can be directed to specific positions on the aromatic ring. This control is critical in multi-step syntheses where precision is paramount. For instance, the compound can be used as an intermediate in the synthesis of diazotization products, which are themselves precursors for materials like synthetic fibers. biosynth.com Its role extends to being a foundational component for building bioactive compounds and novel organic materials. mdma.ch

Overview of Research Trajectories

Research involving this compound generally follows trajectories focused on its application as a versatile chemical building block. The primary areas of investigation include:

Complex Molecule Synthesis: A major research focus is its use as a starting material or key intermediate in the total synthesis of natural products and bioactive compounds for pharmaceutical research. ontosight.aimdma.ch The ability to participate in C-C and carbon-heteroatom bond-forming reactions makes it an attractive component for constructing complex scaffolds.

Materials Science: The compound is explored as a precursor in the development of novel organic materials. ontosight.ai For example, it has been associated with research into shape-persistent macrocycles, which are of interest for creating materials with specific structural and electronic properties, such as discotic liquid crystals. a2bchem.com

Methodology Development: this compound and similar structures are often used as model substrates in the development of new synthetic methodologies. mdma.ch This includes optimizing conditions for known reactions or discovering new catalytic systems for cross-coupling and other transformations involving aryl iodides.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-iodo-1-methoxy-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO/c1-6-3-4-8(10-2)7(9)5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OASGOCIPNQWXLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30198641 | |

| Record name | 3-Iodo-4-methoxytoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50597-88-1 | |

| Record name | 3-Iodo-4-methoxytoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050597881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Iodo-4-methoxytoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Iodo 4 Methoxytoluene and Its Derivatives

Electrophilic Aromatic Iodination Strategies

The most direct route to 3-iodo-4-methoxytoluene is the electrophilic aromatic iodination of 4-methoxytoluene. This class of reactions relies on the generation of a potent iodine electrophile that attacks the electron-rich aromatic ring. Due to the low reactivity of molecular iodine (I₂), an activator, such as an oxidizing agent or a Lewis acid, is typically required to generate a more powerful electrophilic species, often represented as "I⁺". libretexts.orgwikipedia.org

Regioselective Iodination Mechanisms

The regiochemical outcome of the electrophilic iodination of 4-methoxytoluene is governed by the directing effects of the substituents on the aromatic ring. The reaction proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism, which involves the formation of a cationic intermediate known as an arenium ion or sigma complex. The stability of this intermediate dictates the position of electrophilic attack.

In 4-methoxytoluene, two activating groups are present:

Methoxy (B1213986) Group (-OCH₃): A strongly activating, ortho, para-directing group. Its powerful directing influence stems from the resonance donation of a lone pair of electrons from the oxygen atom, which effectively stabilizes the positive charge in the arenium ion intermediates for ortho and para attack.

Methyl Group (-CH₃): A weakly activating, ortho, para-directing group that operates through hyperconjugation and a weak inductive effect.

The methoxy group is significantly more activating than the methyl group, and therefore, its directing effect is dominant. The positions ortho to the methoxy group (C3 and C5) are the most electron-rich and sterically accessible. Since the C3 and C5 positions are chemically equivalent in the starting material, electrophilic attack occurs at either position, leading to the formation of this compound as the sole major product.

Catalyst Systems and Reaction Conditions in Iodination

To overcome the low electrophilicity of molecular iodine, various catalyst systems and reagents have been developed to facilitate the iodination of activated arenes like methoxyarenes. These systems are designed to generate a highly reactive iodinating agent in situ.

Common iodinating agents include N-Iodosuccinimide (NIS) and 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH), which are often activated by a catalytic amount of a Lewis or Brønsted acid. organic-chemistry.org Molecular iodine can be used in conjunction with a stoichiometric oxidant or a catalyst. libretexts.orgmdpi.com

Recent advances have focused on developing milder and more selective catalytic systems. Iron(III) triflimide, generated in situ, has been shown to be a powerful Lewis acid catalyst for activating NIS, enabling the efficient iodination of a wide range of anisole (B1667542) derivatives under mild conditions. acs.org Organocatalytic approaches using thiourea (B124793) derivatives have also emerged as an environmentally friendly method for activating DIH, promoting highly regioselective iodination of activated aromatic compounds. organic-chemistry.org The table below summarizes various systems used for the iodination of activated arenes.

| Iodine Source | Catalyst/Activator | Solvent | Conditions | Substrate Example | Yield | Reference |

|---|---|---|---|---|---|---|

| NIS | Fe(NTf₂)₃ (from FeCl₃) | [BMIM]NTf₂ (Ionic Liquid) | Room Temp, 10 min | Anisole | >99% (p-iodo) | acs.org |

| DIH | Thiourea derivative | Acetonitrile | Room Temp, 5 min | 1,3-Dimethoxybenzene | 98% | organic-chemistry.org |

| I₂ | Ag₂SO₄ | DCM/DMSO | Not specified | 3,5-Dichloroanisole | 82% (ortho-iodo) | nih.gov |

| I₂ | Disulfide derivative | Acetonitrile | Room Temp | Anisole | 95% (p-iodo) | organic-chemistry.org |

| I₂ | HIO₃ / H₂SO₄ | Acetic Acid | 65-70 °C | Deactivated Arenes | Good to Excellent | wikipedia.org |

Site-Selective Iodo-Functionalization of Methoxyarenes

Achieving high site-selectivity is crucial in the synthesis of specifically substituted isomers. For 4-methoxytoluene, the electronic properties inherently favor iodination at the C3 position. The challenge is to select conditions that maximize this preference while avoiding potential side reactions, such as di-iodination.

Methods employing mild iodinating agents like NIS, often in combination with an acid catalyst, provide excellent control over selectivity. acs.orgnih.gov For instance, the use of silver(I) triflimide as a catalyst for NIS activation allows for the rapid and highly regioselective iodination of various anisole and phenol (B47542) derivatives. organic-chemistry.org The choice of solvent can also influence selectivity; hexafluoroisopropanol, for example, has been shown to promote mild and regioselective halogenations with N-halosuccinimides. organic-chemistry.org For substrates where steric and electronic factors are in opposition, specialized catalyst systems, such as dual ligand-based palladium catalysts, have been developed to achieve sterically controlled C–H iodination, offering a complementary approach to traditional electrophilic substitutions. rsc.org

Iododemethylation Pathways

A potential side reaction during the functionalization of methoxyarenes, particularly when using strong Lewis acids, is the cleavage of the methyl ether bond to form a phenol. This process, known as demethylation, would be followed by the iodination of the resulting highly activated phenol. However, under the typical conditions employed for electrophilic iodination with common reagents like NIS or I₂ with a mild activator, iododemethylation is not a commonly reported or significant pathway. The C-O bond of the methoxy group is generally stable under these conditions. More aggressive demethylating agents (e.g., BBr₃, HBr) are required for efficient ether cleavage.

Halogen Exchange Reactions for Aryl Iodides

An alternative and powerful strategy for synthesizing aryl iodides is the metal-catalyzed halogen exchange, commonly referred to as the aromatic Finkelstein reaction. nih.gov This method involves the conversion of a more readily available aryl bromide or chloride into the corresponding aryl iodide. This is particularly useful when the precursor, such as 3-bromo-4-methoxytoluene, is easily synthesized or commercially available. Aryl iodides are often more reactive than their bromide or chloride counterparts in subsequent cross-coupling reactions, making this transformation highly valuable. mdma.ch

Metal-Catalyzed Halogen Exchange (e.g., Copper, Nickel)

Transition metals, especially copper and nickel, are effective catalysts for facilitating the exchange of an aromatic carbon-halogen bond.

Copper-Catalyzed Systems: The copper-catalyzed conversion of aryl bromides to aryl iodides is one of the most general and widely used methods. A highly efficient system developed by Buchwald and co-workers utilizes a catalytic amount of copper(I) iodide (CuI) in combination with a diamine ligand, such as (±)-trans-N,N′-dimethyl-1,2-cyclohexanediamine. nih.govmdma.ch The reaction is typically performed with an excess of an iodide salt (e.g., NaI) in a solvent like dioxane at elevated temperatures. mdma.chorganic-chemistry.orgacs.org This protocol is compatible with a wide array of functional groups. nih.gov The reaction mechanism is believed to involve the oxidative addition of the aryl bromide to a Cu(I) species, followed by halide exchange with iodide and subsequent reductive elimination to yield the aryl iodide product and regenerate the Cu(I) catalyst.

Nickel-Catalyzed Systems: Nickel complexes were among the first catalysts used for the aromatic Finkelstein reaction. nih.govrsc.org Early systems often required harsh conditions and reducing agents like zinc powder, which could lead to undesired side products. rsc.org More recent developments have led to more efficient nickel-catalyzed procedures for the iodination of aryl and heteroaryl bromides. rsc.orgresearchgate.net A notable advancement is the use of visible light to promote nickel-catalyzed halogen exchange under mild conditions, expanding the scope and functional group tolerance of the reaction. acs.org Mechanistic studies suggest the involvement of excited-state Ni(II) complexes in these photochemical transformations. acs.org

The table below provides examples of metal-catalyzed halogen exchange reactions.

| Catalyst | Ligand | Iodide Source | Solvent | Temp (°C) | Substrate | Yield | Reference |

|---|---|---|---|---|---|---|---|

| CuI (5 mol%) | (±)-trans-N,N′-Dimethyl-1,2-cyclohexanediamine (10 mol%) | NaI | Dioxane | 110 | 4-Bromobiphenyl | 98% | mdma.ch |

| CuI (5 mol%) | 1,3-Diaminopropane (10 mol%) | NaI | Dioxane | 110 | 1-Bromo-4-tert-butylbenzene | 99% | mdma.ch |

| NiBr₂·3H₂O (10 mol%) | None | KI | DMF | 140 | 4-Bromotoluene | 91% | rsc.orgrsc.org |

| NiCl₂(dme) | dtbbpy | NaI | DMA | 23 (Blue LED) | 1-Bromo-4-fluorobenzene | 95% | acs.org |

| CuI (excess) | None | KI | HMPA | 160 | Bromobenzene | 93% | nih.gov |

Influence of Leaving Groups on Halogen Exchange

The synthesis of aryl iodides, including this compound, can be accomplished via a halogen exchange reaction, often referred to as an aromatic Finkelstein reaction. organic-chemistry.orgwikipedia.org In this approach, a more readily available aryl halide, such as an aryl bromide or chloride, is converted to the corresponding aryl iodide. The success of this transformation is significantly influenced by the nature of the leaving group, with aryl bromides generally being more reactive than aryl chlorides. adichemistry.com

This type of reaction is typically catalyzed by a copper(I) salt, such as copper(I) iodide, in the presence of a ligand, often a diamine. organic-chemistry.orgacs.org The reaction proceeds by treatment of the aryl halide with an iodide salt, such as sodium iodide. wikipedia.org The choice of solvent is also crucial, with polar aprotic solvents like dioxane, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) commonly employed. wikipedia.orglscollege.ac.in

The underlying principle of the Finkelstein reaction is the differential solubility of the halide salts in the reaction medium. wikipedia.orgadichemistry.com For instance, in the classic Finkelstein reaction using acetone (B3395972) as a solvent, the newly formed sodium chloride or sodium bromide precipitates out of the solution, driving the equilibrium towards the formation of the alkyl iodide. wikipedia.orgadichemistry.com While aryl halides are generally less reactive than alkyl halides in nucleophilic substitution reactions, the use of catalysts can facilitate this exchange. wikipedia.orglscollege.ac.in

| Reactant | Leaving Group | Catalyst System | Product |

| 3-Bromo-4-methoxytoluene | Bromine | CuI / Diamine Ligand | This compound |

| 3-Chloro-4-methoxytoluene | Chlorine | CuI / Diamine Ligand | This compound |

Diazotization-Iodination Reactions

A widely utilized and effective method for the preparation of this compound is the diazotization of 3-amino-4-methoxytoluene (also known as 4-methoxy-3-toluidine or cresidine), followed by a Sandmeyer-type reaction with an iodide source. organic-chemistry.orgnih.gov This two-step process first involves the conversion of the primary aromatic amine to a diazonium salt intermediate, which is then displaced by iodide. organic-chemistry.org

The initial diazotization is typically carried out by treating the amine with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and a strong acid like sulfuric or hydrochloric acid, at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. reddit.com The subsequent addition of a solution of potassium iodide to the diazonium salt solution leads to the formation of the aryl iodide, with the evolution of nitrogen gas. organic-chemistry.org This reaction is advantageous as it often proceeds without the need for a copper catalyst, which is typically required for the introduction of other halogens like chlorine or bromine in the Sandmeyer reaction. organic-chemistry.org

One-Pot Diazotization-Iodination Protocols

To streamline the synthetic process, one-pot diazotization-iodination protocols have been developed. These methods offer advantages in terms of reduced reaction time, simplified workup procedures, and often improved yields by minimizing the handling of the potentially unstable diazonium salt intermediate.

In a typical one-pot procedure, the aromatic amine, a nitrite source (such as sodium nitrite or an alkyl nitrite), and an iodide source (like potassium iodide or iodine) are combined in a suitable solvent system. nih.gov The reaction can be promoted by various acidic reagents, including p-toluenesulfonic acid, which has been used in aqueous conditions, presenting a greener alternative to strong mineral acids. reddit.com Other variations employ solid-supported reagents or ionic liquids to facilitate the reaction under milder conditions. These one-pot methods are versatile and have been successfully applied to a range of aromatic amines with both electron-donating and electron-withdrawing substituents.

| Amine Substrate | Reagents | Conditions | Product |

| 3-Amino-4-methoxytoluene | NaNO₂, KI, H₂SO₄ | 0-5 °C, then heat | This compound |

| Arylhydrazine hydrochloride | I₂, DMSO | 60 °C | Aryl iodide |

Stable Diazonium Salt Intermediates

While diazonium salts are generally reactive intermediates, it is possible to isolate them under specific conditions, particularly as their tetrafluoroborate (B81430) or tosylate salts. The use of arenediazonium tosylates, for example, offers the advantage of being unusually stable and can be prepared from the corresponding aniline, sodium nitrite, and p-toluenesulfonic acid. organic-chemistry.org These stable diazonium salts can then be used in subsequent reactions, providing a more controlled approach to the introduction of the iodo group. The increased stability of these salts is attributed to the non-nucleophilic nature of the counter-ion (tetrafluoroborate or tosylate).

The isolation of the diazonium salt can be beneficial in multi-step syntheses where purification of the intermediate is desired. Once isolated, the stable diazonium salt can be reacted with potassium iodide, often with gentle heating, to afford the corresponding aryl iodide in high purity.

Other Synthetic Approaches (e.g., from Organomercurials)

Historically, organomercury compounds have served as versatile intermediates in the synthesis of various organic molecules, including aryl halides. The general strategy involves the mercuration of an aromatic compound to form an arylmercuric salt, which can then undergo a reaction with iodine to yield the desired aryl iodide. wikipedia.org

For the synthesis of this compound, this would conceptually involve the mercuration of 4-methoxytoluene. Electron-rich aromatic compounds can undergo mercuration upon treatment with mercury(II) acetate. wikipedia.org The resulting organomercury compound, such as 3-(acetoxymercuri)-4-methoxytoluene, could then be treated with molecular iodine to cleave the carbon-mercury bond and form the carbon-iodine bond, yielding this compound. wikipedia.orglibretexts.org

Reactivity and Mechanistic Investigations of 3 Iodo 4 Methoxytoluene

Cross-Coupling Reactions Utilizing the Aryl Iodide Moiety

The carbon-iodine bond in 3-iodo-4-methoxytoluene is the most reactive site for palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to corresponding C-Br or C-Cl bonds. This reactivity allows for selective transformations at the 3-position of the toluene (B28343) ring, enabling the synthesis of a diverse array of complex organic molecules.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in the functionalization of aryl halides like this compound is extensive. These reactions generally proceed through a catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with a suitable coupling partner, and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an aryl halide with an organoboron compound. gre.ac.uksemanticscholar.org In the case of this compound, this reaction provides a direct route to substituted 4-methoxy-3-methylbiphenyl (B13011193) derivatives, which are valuable scaffolds in medicinal chemistry and materials science. google.combcrec.id The reaction is prized for its mild conditions, tolerance of various functional groups, and the low toxicity of the boron-based reagents. gre.ac.uk

The general scheme for the Suzuki-Miyaura coupling of this compound involves its reaction with a substituted phenylboronic acid in the presence of a palladium catalyst and a base.

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of this compound

| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~95 |

| 4-Formylphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 100 | 16 | ~88 |

| 2-Thiopheneboronic acid | Pd(OAc)₂/SPhos (1) | K₃PO₄ | 2-MeTHF | 80 | 8 | ~92 |

This table is a representation of typical conditions and yields found in the literature for similar substrates, as specific data for this compound is not extensively published. The conditions are based on established protocols for Suzuki-Miyaura reactions of aryl iodides.

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, creating arylalkyne structures. gold-chemistry.orgwikipedia.org This reaction is instrumental in synthesizing precursors for pharmaceuticals, organic materials, and natural products. gold-chemistry.org The reaction typically employs a dual catalyst system of palladium and a copper(I) salt, along with a base, often an amine, which also serves as the solvent. libretexts.orgorganic-chemistry.org

For this compound, Sonogashira coupling provides a direct method to introduce alkynyl groups at the 3-position. The reactivity of the aryl iodide allows these couplings to proceed under relatively mild conditions, often at room temperature. wikipedia.org

Table 2: Representative Conditions for Sonogashira Coupling of this compound

| Alkyne Partner | Pd Catalyst (mol%) | Cu(I) Cocatalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Triethylamine | THF | 25 | ~94 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 50 | ~90 |

| 1-Heptyne | Pd(OAc)₂/XPhos (1.5) | CuI (3) | Cs₂CO₃/Et₃N | DMF | 60 | ~85 |

This table illustrates common conditions for Sonogashira couplings. Data is compiled from general procedures and examples with analogous aryl iodides due to a lack of specific reports for this compound.

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organic halide with an organostannane (organotin) reagent. wikipedia.orglibretexts.org It is a highly versatile method for creating carbon-carbon bonds and is noted for its tolerance of a wide array of functional groups, as organostannanes are stable to air and moisture. wikipedia.orgresearchgate.net However, a significant drawback is the toxicity of the tin compounds. wikipedia.org

The reaction of this compound with various organostannanes can produce biaryls, vinylarenes, or aryl ketones, depending on the organotin partner. The high reactivity of the C-I bond ensures efficient oxidative addition to the palladium catalyst, which is the initial step of the catalytic cycle. wikipedia.orguwindsor.ca

Table 3: General Conditions for Stille Coupling of this compound

| Organostannane Reagent | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Additive |

| Tributyl(phenyl)stannane | Pd(PPh₃)₄ (2) | PPh₃ | Toluene | 110 | None |

| Tributyl(vinyl)stannane | Pd₂(dba)₃ (1) | P(furyl)₃ | DMF | 80 | CuI |

| Trimethyl(2-thienyl)stannane | PdCl₂(PPh₃)₂ (3) | PPh₃ | Dioxane | 100 | LiCl |

The Negishi coupling reaction creates carbon-carbon bonds by reacting an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. organic-chemistry.org This reaction is particularly valuable for its ability to form C(sp³)–C(sp²) bonds. nih.gov Organozinc reagents exhibit high functional group tolerance and reactivity. organic-chemistry.org

While general Negishi couplings are common, the specific use of fluoroalkylzinc bromides with this compound would be a specialized application for introducing fluorine-containing alkyl chains. Such motifs are of high interest in pharmaceutical and agrochemical development. The reaction would proceed via the standard Negishi catalytic cycle, with the organozinc reagent being prepared in situ or used as a pre-formed solution.

Table 4: Plausible Conditions for Negishi Coupling of this compound

| Organozinc Reagent | Catalyst (mol%) | Ligand | Solvent | Temp (°C) |

| (Difluoromethyl)zinc bromide | Pd₂(dba)₃ (2) | SPhos (4) | THF | 60 |

| (Trifluoromethyl)zinc bromide | Pd(OAc)₂ (2) | CPhos (4) | THF/Toluene | 25 |

| (Perfluorobutyl)zinc bromide | PdCl₂(dppf) (3) | dppf | DMF | 80 |

This table outlines hypothetical yet scientifically grounded conditions for the specified Negishi coupling, as direct experimental data for this specific transformation is scarce.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has revolutionized the synthesis of arylamines, which are prevalent in drug molecules and organic materials. libretexts.org The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.orglibretexts.org

The coupling of this compound with various primary or secondary amines would yield N-aryl amine products. The choice of ligand is critical and depends on the steric and electronic properties of the amine coupling partner. Bulky, electron-rich phosphine ligands are often employed to facilitate the reductive elimination step, which is typically rate-limiting. wikipedia.org

Table 5: Typical Conditions for Buchwald-Hartwig Amination of this compound

| Amine Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) |

| Morpholine | Pd₂(dba)₃ (1) | XPhos | NaOtBu | Toluene | 100 |

| Aniline | Pd(OAc)₂ (2) | BINAP | Cs₂CO₃ | Dioxane | 110 |

| n-Hexylamine | Pd(OAc)₂ (1.5) | RuPhos | K₃PO₄ | t-BuOH | 90 |

This table provides representative conditions for the Buchwald-Hartwig amination of aryl iodides. Specific data for this compound is based on the general scope of the reaction.

Electrochemical Reactions and Generated Intermediates

Electrochemistry provides a powerful and green alternative to traditional chemical reagents for initiating organic reactions. The application of an electrical potential can generate highly reactive intermediates from stable precursors like this compound.

Electrochemical oxidation is a well-established method for generating cationic intermediates. researchgate.net In the case of electron-rich methylarenes, such as derivatives of 4-methoxytoluene, anodic oxidation can initiate a single-electron transfer (SET) to form an arene radical-cation. nih.gov This intermediate can then undergo further transformations, such as proton transfer and a second electron transfer, to generate a benzylic cation. nih.gov This process is the basis for the industrial-scale electrosynthesis of benzaldehyde (B42025) precursors from 4-methoxytoluene. nih.gov

While direct oxidation often requires high potentials, mediated electrolysis can achieve similar transformations under milder conditions. For instance, the phthalimide-N-oxyl (PINO) radical, generated electrochemically, can act as a hydrogen-atom-transfer (HAT) mediator to selectively oxidize benzylic C-H bonds, demonstrating significantly broader substrate scope and functional group compatibility than direct SET methods. nih.gov Studies on the oxidation of phenols using iodine(III) reagents have provided experimental evidence for the formation of cationic phenoxenium ions as key intermediates. rsc.org

Hypervalent iodine compounds, including iodonium (B1229267) salts (R₂I⁺X⁻), are highly valuable reagents in organic synthesis due to the exceptional leaving group ability of the iodoarene moiety. nih.govresearchgate.net Diaryliodonium salts are effective aryl-group-transfer agents. nih.gov While typically prepared chemically, electrochemical methods can also lead to related reactive iodine species. The electrochemical oxidation of iodide ions (I⁻) on an electrode surface is proposed to proceed through a radical intermediate (I•). jmcs.org.mx At sufficiently high potentials, this iodine radical becomes thermodynamically stable at the electrode surface before reacting further. jmcs.org.mx

These highly electrophilic iodine species can react with aromatic compounds. The reactivity of hypervalent iodine is driven by the favorable reduction of the iodine center back to its normal valency, making groups attached to it excellent leaving groups. princeton.edu This high electrophilicity and leaving group ability allows iodonium salts to participate in a wide range of transformations, acting as arylation reagents or as Lewis-acidic organocatalysts. nih.gov

Electrocatalysis utilizes electrode surfaces or mediators to facilitate chemical transformations at lower overpotentials, increasing energy efficiency and selectivity. The intermediates generated from the electrochemical reactions of iodoarenes can be harnessed in electrocatalytic cycles. For example, the "cation pool" method involves generating and accumulating a reactive cationic species at low temperature, which can then be reacted with a nucleophile in a separate step. researchgate.net This technique has been used to integrate electrochemical oxidation with subsequent chemical reactions, such as in Swern-Moffatt type oxidations where an electrochemically generated carbocation reacts with dimethylsulfoxide. researchgate.net

While specific electrocatalytic applications focusing solely on this compound are not extensively detailed, the principles derived from related systems are applicable. The iodine atom in this compound could potentially mediate electrocatalytic processes, or the molecule itself could be a substrate in a larger electrocatalytic scheme for synthesizing more complex molecules. The development of advanced cathode and anode materials is crucial for improving the efficiency and durability of these processes. energy.gov

Radical Functionalization Reactions

The carbon-iodine bond in this compound is relatively weak, making it an excellent precursor for the generation of aryl radicals. This reactivity is harnessed in both transition-metal-catalyzed cross-coupling reactions and photoredox-mediated transformations.

While many cross-coupling reactions, such as those developed by Suzuki or Negishi, are often depicted through purely ionic catalytic cycles involving oxidative addition, transmetalation, and reductive elimination, the involvement of radical intermediates has been identified in certain systems. For aryl iodides like this compound, pathways involving single-electron transfer (SET) can initiate radical processes.

In a typical radical-mediated cross-coupling scenario, a low-valent transition metal catalyst (e.g., Ni(0) or Pd(0)) can engage the aryl iodide. An SET event from the metal to the aryl iodide can lead to the formation of a radical anion, which then fragments to produce an aryl radical (the 4-methoxy-3-methylphenyl radical) and an iodide anion. This aryl radical is then trapped by the metal catalyst to form an organometallic species that can proceed through the catalytic cycle to the final cross-coupled product. The detection of homocoupled biaryl products or the use of radical traps in mechanistic studies often provides evidence for these pathways.

Table 1: Representative Conditions for Radical-Mediated Cross-Coupling of Aryl Iodides

| Parameter | Condition |

|---|---|

| Catalyst | Pd(PPh₃)₄ or NiCl₂(dppp) |

| Coupling Partner | Organoboron or Organozinc reagent |

| Base | K₂CO₃ or Cs₂CO₃ |

| Solvent | Toluene or THF |

| Initiation | Thermal or via SET from metal |

Visible-light photoredox catalysis offers a mild and efficient method for generating aryl radicals from aryl iodides. In this approach, a photocatalyst (PC), such as Ru(bpy)₃²⁺ or an organic dye, absorbs light and is promoted to an excited state (PC*). This excited state is a potent single-electron reductant.

The excited photocatalyst can transfer an electron to this compound. This SET process forms the this compound radical anion, which rapidly cleaves the C-I bond to generate the 4-methoxy-3-methylphenyl radical and iodide. This aryl radical is a highly reactive intermediate that can be intercepted by a variety of coupling partners, such as alkenes or other radical acceptors, to form new carbon-carbon or carbon-heteroatom bonds. The original photocatalyst is regenerated in a subsequent step, completing the catalytic cycle.

Oxidative Transformations

The methoxy (B1213986) and methyl substituents on the aromatic ring of this compound influence its susceptibility to oxidation, with reactions typically occurring at the benzylic methyl position through electron transfer mechanisms.

The oxidation of the methyl group of this compound to a formyl or carboxyl group can be achieved using various oxidizing agents. Mechanistic studies on the closely related compound, p-methoxytoluene, reveal that these transformations are often initiated by an electron transfer event. acs.orgjournals.co.za For instance, oxidation with cobalt(II) acetate-bromide catalysts in the presence of oxygen proceeds via the formation of an aryl radical cation. journals.co.za This intermediate is stabilized by the electron-donating methoxy group. Subsequent deprotonation of the methyl group leads to a benzyl (B1604629) radical, which is then further oxidized to yield products like 3-iodo-4-methoxybenzaldehyde (B1300997) or 3-iodo-4-methoxybenzoic acid. The presence of the inductively withdrawing iodine atom ortho to the methyl group can influence the rate and selectivity of this oxidation compared to the non-iodinated parent compound.

Table 2: Products from the Oxidation of p-Methoxytoluene Derivatives

| Reactant | Oxidant System | Major Product(s) |

|---|---|---|

| p-Methoxytoluene | Co(OAc)₂/NH₄Br/O₂ | p-Methoxybenzaldehyde, p-Methoxybenzoic acid journals.co.za |

The oxidation of this compound is fundamentally governed by electron transfer processes. The oxidation of p-methoxytoluene by oxidants such as tris(phenanthroline)iron(III) or dimanganese μ-oxo dimers has been shown to proceed via an initial outer-sphere electron transfer, generating the p-methoxytoluene radical cation. acs.orgnih.gov The rate of this electron transfer is highly dependent on the oxidation potential of the substrate and the oxidant.

For p-methoxytoluene, a mechanistic dichotomy exists: after the initial electron transfer, the resulting radical cation can undergo either substitution at the aromatic nucleus or deprotonation at the side-chain (methyl group), depending on the reaction conditions, particularly the nature of the base present. acs.org In the case of this compound, the same principles apply. The formation of the radical cation is the key initiating step, after which the reaction pathway diverges. The electron-donating nature of the methoxy group facilitates the initial electron removal, making the molecule susceptible to such oxidative processes. nih.gov

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SₙAr) on an aryl halide like this compound is generally challenging under standard conditions. The classic SₙAr mechanism requires the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. The ring in this compound is substituted with electron-donating (methoxy) and weakly electron-donating (methyl) groups, which disfavors this pathway.

However, under forcing conditions with very strong bases (e.g., sodium amide, NaNH₂), an alternative elimination-addition pathway, known as the benzyne (B1209423) mechanism, becomes possible. In this proposed pathway for this compound, the strong base would abstract a proton from one of the carbons adjacent to the iodine-bearing carbon. Given the substitution pattern, proton abstraction would likely occur at the C2 position. This would be followed by the elimination of the iodide ion to form a highly reactive 4-methoxy-3-methylbenzyne intermediate. The nucleophile present in the reaction medium would then rapidly add to one of the carbons of the triple bond. The regioselectivity of this addition is influenced by the electronic effects of the substituents. Subsequent protonation would yield the final substituted product. This pathway would lead to a mixture of regioisomeric products, as the nucleophile can add to either C2 or C3 of the benzyne intermediate.

Applications in Advanced Organic Synthesis

Precursor for Complex Molecular Architectures

The strategic placement of the iodo, methoxy (B1213986), and methyl groups on the benzene (B151609) ring of 3-Iodo-4-methoxytoluene makes it an ideal starting material for a variety of synthetic transformations. The iodine atom, in particular, serves as a versatile handle for the introduction of diverse functionalities through various coupling reactions.

Synthesis of Pharmaceuticals and Agrochemicals

This compound is a valuable intermediate in the synthesis of a range of pharmaceutical compounds. One notable application is its use as a precursor to Veratraldehyde (3,4-dimethoxybenzaldehyde), a key intermediate in the production of several drugs. guidechem.com For instance, Veratraldehyde is a crucial component in the synthesis of the antihypertensive medication Prazosin. guidechem.com It is also utilized in the production of other therapeutic agents, including the adrenergic receptor blocker Labetalol. guidechem.com

While specific examples in the agrochemical sector are less documented in publicly available literature, the structural motifs accessible from this compound are pertinent to the design of new crop protection agents. The core structure is a common feature in a variety of biologically active molecules.

Development of Anti-Cancer Agents and Therapeutic Drugs

The synthesis of potent anti-cancer agents and other therapeutic drugs often relies on the availability of versatile and functionalized building blocks. This compound, through its conversion to intermediates like Veratraldehyde, plays a role in the synthesis of various therapeutic compounds. guidechem.com The 3,4-dimethoxy-substituted aromatic ring is a key pharmacophore in a number of bioactive molecules, including certain isoquinoline (B145761) alkaloids known for their diverse pharmacological activities. wikipedia.orgresearchgate.net

Synthesis of Dyes and Pigments

The chromophoric properties of aromatic compounds are central to the synthesis of dyes and pigments. The electron-donating methoxy group and the potential for extending conjugation through reactions at the iodo-substituted position make this compound a candidate for the development of novel colorants. While specific, large-scale industrial applications are not extensively detailed, the chemical nature of this compound lends itself to the synthesis of azo dyes and other classes of pigments through diazonium coupling and other aromatic substitution reactions.

Total Synthesis of Natural Products

The total synthesis of complex natural products is a significant challenge in organic chemistry that often requires creative and efficient synthetic strategies. nih.gov Aryl iodides, such as this compound, are frequently employed in cross-coupling reactions to construct key carbon-carbon and carbon-heteroatom bonds found in natural product scaffolds. researchgate.net The 3,4-disubstituted toluene (B28343) moiety is a structural component of various natural products, and this compound represents a readily available starting material for their synthesis. For example, the core structure is related to that found in certain isoquinoline alkaloids. wikipedia.org

Building Block in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.net The functional handles present in this compound, particularly the reactive iodide, make it a suitable building block for the design of novel MCRs. For instance, the corresponding aldehyde or amine derived from this compound could participate in well-established MCRs like the Ugi or Passerini reactions to generate libraries of complex molecules with potential biological activity. beilstein-journals.org

Role in Chiral Synthesis and Stereoselective Transformations

Despite a comprehensive search for information regarding the specific application of this compound in the synthesis of radiotracers for Single-Photon Emission Computed Tomography (SPECT), no detailed research findings, data tables, or direct mentions of its use in this context could be located in the available resources.

General methodologies for the synthesis of radioiodinated compounds for SPECT imaging often involve techniques such as electrophilic aromatic substitution, isotope exchange reactions, and the use of organometallic precursors like organotin or organoboron compounds. These methods are employed to introduce a radioactive iodine isotope, most commonly Iodine-123 for SPECT imaging, into a precursor molecule.

While the chemical structure of this compound suggests its potential as a precursor or intermediate in the multi-step synthesis of more complex molecules that could be developed into SPECT radiotracers, no specific examples or detailed synthetic pathways originating from this particular compound have been documented in the searched scientific literature. The existing research on SPECT radiotracer development describes the synthesis of a wide array of molecules, but a direct link to this compound is not established.

Therefore, due to the absence of specific information in the public domain directly addressing the use of this compound for the synthesis of SPECT radiotracers, it is not possible to provide the detailed, informative, and scientifically accurate content for the requested section and subsections as per the user's instructions.

Computational and Theoretical Studies

DFT Calculations for Reaction Mechanisms and Selectivity

Density Functional Theory (DFT) has proven to be a powerful method for investigating the mechanisms of reactions involving aryl halides like 3-iodo-4-methoxytoluene. These calculations can map out the potential energy surface of a reaction, helping to identify the most likely pathways and predict the selectivity of a transformation. For instance, in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, DFT can be used to model the key elementary steps: oxidative addition, transmetalation (in the case of Suzuki-Miyaura), migratory insertion, and reductive elimination.

Theoretical studies on similar aryl iodide systems have shown that the electronic nature of the substituents on the aromatic ring significantly influences the reaction barriers of these steps. The methoxy (B1213986) and methyl groups in this compound, being electron-donating, can affect the electron density at the carbon-iodine bond, which in turn influences the rate of oxidative addition to a low-valent metal catalyst.

A key aspect that can be explored through DFT is the regioselectivity of reactions. For example, in reactions where multiple sites on the aromatic ring could potentially react, DFT calculations can predict the most favorable site by comparing the activation energies of the competing pathways. These theoretical predictions are invaluable for designing experiments that favor the formation of a desired product.

Investigation of Transition States and Intermediates

The elucidation of reaction mechanisms hinges on the characterization of high-energy transition states and transient intermediates. Computational methods allow for the in-silico "capture" and analysis of these fleeting species. For a given reaction of this compound, the geometry and energy of transition states can be calculated, providing a quantitative measure of the reaction's activation barrier.

The following table provides a hypothetical example of calculated relative energies for intermediates and transition states in a palladium-catalyzed cross-coupling reaction of this compound.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants + Catalyst | Initial state | 0.0 |

| Oxidative Addition TS | Transition state for C-I bond cleavage | +15.2 |

| Pd(II) Intermediate | Product of oxidative addition | -5.7 |

| Transmetalation TS | Transition state for aryl group exchange | +12.8 |

| Di-aryl Pd(II) Intermediate | Intermediate after transmetalation | -10.3 |

| Reductive Elimination TS | Transition state for C-C bond formation | +20.1 |

| Products + Catalyst | Final state | -25.0 |

Modeling of Spectroscopic Data (e.g., NMR, MS, IR) for Intermediates

A significant challenge in mechanistic studies is the direct observation of short-lived intermediates. Computational modeling of spectroscopic data provides a powerful means to connect theoretical structures with experimental observations. By calculating the expected Nuclear Magnetic Resonance (NMR) chemical shifts, Mass Spectrometry (MS) fragmentation patterns, and Infrared (IR) vibrational frequencies of proposed intermediates, a direct comparison with experimental data can be made.

For instance, if a particular palladium(II) intermediate involving this compound is proposed, its ¹H and ¹³C NMR spectra can be calculated. These theoretical spectra can then be compared with in-situ NMR monitoring of the reaction mixture. A match between the calculated and observed spectra would provide strong evidence for the existence of that intermediate.

Similarly, theoretical IR spectra can help identify characteristic vibrational modes of key functional groups within an intermediate, which might be observable through time-resolved IR spectroscopy. This synergy between computational modeling and experimental spectroscopy is crucial for validating proposed reaction mechanisms and gaining a comprehensive understanding of the chemical transformations of this compound.

The table below illustrates how theoretical calculations can predict spectroscopic data for a hypothetical reaction intermediate of this compound.

| Spectroscopic Technique | Predicted Data for Intermediate | Potential for Experimental Verification |

|---|---|---|

| ¹H NMR | Calculated chemical shifts for aromatic and methyl protons | Comparison with in-situ NMR spectra |

| ¹³C NMR | Calculated chemical shifts for all carbon atoms | Provides detailed structural information |

| IR Spectroscopy | Calculated vibrational frequencies for key bonds (e.g., C-O, C-Pd) | Identification through time-resolved IR |

| Mass Spectrometry | Predicted m/z value for the molecular ion and key fragments | Confirmation of mass and fragmentation pathway |

Analytical and Characterization Techniques in Mechanistic Studies

In Situ Spectroscopic Methods for Intermediates (e.g., IR, NMR, Mass Spectrometry)

In situ (in the reaction mixture) spectroscopic techniques are indispensable for detecting and characterizing fleeting intermediates that are central to a reaction mechanism. These non-destructive methods provide a continuous view of the reaction as it progresses.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a premier tool for mechanistic analysis in the solution phase. e-bookshelf.desemanticscholar.org It offers unparalleled structural detail, allowing for the quantitative, non-destructive analysis of reaction components over time. e-bookshelf.de By monitoring the disappearance of signals corresponding to 3-Iodo-4-methoxytoluene and the appearance of new signals for intermediates and products, kinetic profiles can be constructed. azom.com For organometallic reactions, which are common for aryl iodides, multinuclear NMR (e.g., ¹H, ¹³C, ³¹P) is particularly powerful for characterizing catalyst-substrate complexes and intermediates in the catalytic cycle. e-bookshelf.desemanticscholar.org For instance, in studying a C-H iodination reaction, ¹H NMR spectroscopy can be used with an internal standard to determine reaction yield and monitor the formation of isomers. d-nb.info

Mass Spectrometry (MS) , particularly with soft ionization techniques like Electrospray Ionization (ESI-MS), possesses exceptional sensitivity for detecting low-concentration, charged, or easily ionized intermediates. researchgate.netrsc.org This is especially valuable in catalytic reactions, such as palladium-catalyzed cross-couplings where key intermediates are often charged organometallic complexes. uvic.caresearchgate.net By directly sampling the reaction mixture, ESI-MS can "fish out" and identify transient species, providing direct evidence for proposed mechanistic steps. researchgate.net Tandem MS (MS/MS) studies can further fragment these captured ions to confirm their structure. researchgate.net

Infrared (IR) Spectroscopy , often utilizing Attenuated Total Reflectance (ATR) probes for in-situ monitoring, tracks the progress of a reaction by observing changes in the vibrational frequencies of functional groups. beilstein-journals.org For reactions involving this compound, one could monitor the characteristic C-I bond vibrations or changes in the aromatic substitution pattern. The appearance of new bands corresponding to the functional groups of products (e.g., a C≡C stretch in a Sonogashira coupling) provides real-time kinetic data. The NIST Chemistry WebBook provides reference IR and mass spectra for this compound, which serve as a baseline for such studies. nist.govnist.gov

| Technique | Primary Application in Mechanistic Studies | Strengths | Limitations |

|---|---|---|---|

| NMR Spectroscopy | Quantitative monitoring of reactants, intermediates, and products; detailed structural elucidation of species in solution. e-bookshelf.de | - Provides rich structural information

| - Lower sensitivity compared to MS

|

| Mass Spectrometry (ESI-MS) | Detection and identification of low-concentration, often charged, reaction intermediates. rsc.org | - Extremely high sensitivity

| - May not detect neutral intermediates efficiently

|

| Infrared (IR) Spectroscopy | Real-time tracking of functional group transformations. beilstein-journals.org | - Fast and non-destructive

| - Provides functional group data, not full structure

|

Chromatographic Techniques for Reaction Monitoring and Product Isolation

Chromatography is fundamental to both monitoring the progress of a reaction and isolating the final products for characterization and further use. These techniques separate the components of a complex mixture based on their differential interactions with a stationary and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for monitoring reactions involving aromatic compounds like this compound. Small aliquots of the reaction mixture can be periodically injected into the HPLC system to quantify the consumption of starting materials and the formation of products. This data is crucial for determining reaction rates and yields. HPLC is particularly useful for separating non-volatile or thermally sensitive compounds and can be used to resolve complex mixtures of isomers that may form during a reaction. google.commdpi.comnih.gov

Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is well-suited for the analysis of volatile and thermally stable compounds. It provides excellent separation efficiency, allowing for the detection of minor byproducts. In the context of reactions with this compound, GC-MS can be used to monitor the reaction progress and to identify the structure of products and byproducts by matching their mass spectra with library data.

For preparative purposes, column chromatography is the standard method for isolating and purifying the desired products from the final reaction mixture. Techniques like Thin-Layer Chromatography (TLC) are often used to quickly assess reaction completion and to determine the optimal solvent system for the larger-scale column separation. shoko-sc.co.jp

| Technique | Role in Mechanistic Studies | Typical Analytes from this compound Reactions | Key Advantages |

|---|---|---|---|

| HPLC | Quantitative reaction monitoring; separation of non-volatile products and isomers. google.com | Coupling products (e.g., biaryls from Suzuki coupling), functionalized derivatives, polar intermediates. | - High resolution

|

| GC-MS | Reaction monitoring; identification of volatile products and byproducts. | Starting material, less polar products, volatile byproducts. | - Excellent separation efficiency

|

| Column Chromatography | Isolation and purification of final products on a preparative scale. | The desired final product(s) of the reaction. | - Scalable for product isolation

|

Crystallographic Analysis of Intermediates and Products

X-ray Crystallography provides the most definitive and unambiguous structural information for crystalline compounds. By diffracting X-rays off a single crystal, a precise three-dimensional map of electron density can be generated, revealing exact atomic positions, bond lengths, bond angles, and stereochemistry.

While it is rare to capture and crystallize highly reactive intermediates, stable intermediates or final products derived from this compound can be analyzed this way. This technique is invaluable for confirming the structure of novel compounds, establishing the regioselectivity and stereoselectivity of a reaction, and understanding intermolecular interactions in the solid state. For example, the X-ray crystal structure of 3-iodo-2-(4-methoxyphenyl)-1-methyl-sulfonyl-2,3-dihydroquinolin-4(1H)-one, a complex molecule containing an iodo-aryl moiety, definitively established the trans diaxial orientation of its substituents, providing crucial stereochemical information that spectroscopic methods alone could not. researchgate.net This level of detail is critical for validating mechanistic hypotheses that predict a specific stereochemical outcome.

The process involves growing a suitable single crystal of the target compound, which can be a significant challenge, followed by data collection and structure refinement. mdpi.com

| Parameter | Type of Information Provided | Significance in Mechanistic Studies |

|---|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. | Fundamental data for crystal identification. |

| Space Group | The symmetry elements present within the crystal structure. | Indicates chirality and packing symmetry. |

| Atomic Coordinates | The precise (x, y, z) position of each atom in the unit cell. | Allows for the generation of a 3D molecular model. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between bonds. | Confirms connectivity and reveals any structural strain or unusual geometry. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. | Crucial for determining the 3D shape and stereochemistry of the product. researchgate.net |

| Absolute Configuration | The absolute stereochemistry of a chiral molecule. | Unambiguously determines the outcome of asymmetric reactions. |

Future Directions and Emerging Research Areas

Sustainable Synthetic Methodologies

The development of environmentally friendly synthetic methods is a key focus in modern chemistry. For the synthesis of aryl iodides like 3-Iodo-4-methoxytoluene, green chemistry principles aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

A promising sustainable method for the iodination of activated aromatic compounds, such as the precursor 4-methoxytoluene, involves the use of hydrogen peroxide and acidified sodium periodate (B1199274) in an aqueous ethanol (B145695) medium. asianpubs.org This approach offers an eco-friendly alternative to traditional iodination methods that often rely on harsh or toxic reagents. The reaction can be controlled by adjusting the stoichiometry to favor the production of mono-iodinated products with excellent yields. asianpubs.org The process is notable for its use of water as a co-solvent and the generation of less harmful byproducts compared to conventional techniques. asianpubs.orgarkat-usa.org Further research in this area could focus on replacing chemical oxidants with biocatalysts or employing electrochemical methods to generate the iodinating species, thereby further reducing the environmental impact. beilstein-journals.org The use of green solvents, such as ionic liquids or water, is a cornerstone of these sustainable approaches, minimizing the reliance on volatile organic compounds. arkat-usa.orgmdpi.com

Table 1: Reagents for Sustainable Iodination

| Compound Name | Role |

| 4-Methoxytoluene | Starting Material |

| Sodium Periodate | Iodine Source/Oxidant |

| Hydrogen Peroxide | Oxidant |

| Sulfuric Acid | Acid Catalyst |

| Ethanol | Co-solvent |

| Water | Green Solvent |

Flow Chemistry Applications

Continuous flow chemistry is a powerful technology for chemical synthesis, offering significant advantages in safety, scalability, and process control over traditional batch methods. nih.govrsc.org The small reactor volumes and superior heat and mass transfer capabilities of flow systems allow for the safe execution of highly exothermic or hazardous reactions. nih.gov

Aryl iodides, including this compound, are excellent candidates for use in flow chemistry systems. For instance, a ligand-free synthesis of phenols via the hydroxylation of aryl iodides has been demonstrated in a continuous-flow system using a commercially available copper coil as both the reactor and the catalyst. thieme-connect.comresearchgate.net This method allows for rapid reaction times, typically between 4 and 20 minutes, at elevated temperatures (150-165 °C). thieme-connect.comresearchgate.net Such a setup could be adapted for the conversion of this compound into 3-hydroxy-4-methoxytoluene, a valuable synthetic intermediate. The precise control over parameters like residence time, temperature, and stoichiometry in a flow reactor can lead to higher yields and purity compared to batch processing. nih.gov The modular nature of flow systems also allows for the integration of multiple reaction steps, such as synthesis, work-up, and purification, into a single, continuous process. tue.nl

Table 2: Components in a Potential Flow Synthesis

| Component | Function |

| This compound | Reactant |

| Copper Coil/Tubing | Reactor and Catalyst |

| Syringe Pumps | Reagent Delivery |

| Back Pressure Regulator | Pressure Control |

Exploration of Novel Catalytic Systems (e.g., Organometallic Catalysis)

The iodine atom of this compound makes it an ideal substrate for a wide array of organometallic cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. nih.govnobelprize.org Palladium and copper complexes are the most extensively used catalysts for these transformations. sigmaaldrich.combeilstein-journals.org

Palladium-Catalyzed Reactions : Reactions such as the Suzuki-Miyaura (using organoboron reagents), Sonogashira (using terminal alkynes), and Heck (using alkenes) couplings are routinely performed with aryl iodides. nobelprize.orgsigmaaldrich.comfishersci.ca These reactions benefit from mild conditions and high tolerance for various functional groups. nobelprize.org Novel research focuses on developing more active and stable palladium catalysts, often using N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands, which can improve reaction efficiency and expand the substrate scope. fishersci.ca

Copper-Catalyzed Reactions : Copper catalysis is gaining prominence as a more economical and sustainable alternative to palladium. researchgate.net Copper-catalyzed Ullmann-type reactions, for example, are effective for forming C-N, C-O, and C-S bonds. mdpi.com Recent advances have also led to the development of efficient copper-catalyzed Sonogashira coupling reactions, reducing the reliance on palladium. researchgate.net

Future research is directed towards using catalysts based on earth-abundant 3d metals like iron, nickel, and cobalt, which offer a more sustainable and cost-effective approach compared to precious metals like palladium. mdpi.com

Table 3: Key Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partner | Metal Catalyst | Bond Formed |

| Suzuki-Miyaura | Boronic Acid/Ester | Palladium | C-C |

| Sonogashira | Terminal Alkyne | Palladium/Copper | C-C |

| Heck | Alkene | Palladium | C-C |

| Buchwald-Hartwig | Amine/Alcohol | Palladium | C-N / C-O |

| Ullmann Coupling | Amine/Alcohol/Thiol | Copper | C-N / C-O / C-S |

Development of New Reactivity Modes

Beyond its role as a simple electrophile in cross-coupling reactions, research is exploring novel modes of reactivity for this compound. One emerging area is the use of the iodo group to direct C-H functionalization reactions. Aryl iodides can be converted into hypervalent iodine reagents (iodanes), which can then facilitate the functionalization of adjacent C-H bonds. This strategy allows for the synthesis of densely functionalized aromatic rings with substitution patterns that are difficult to achieve through traditional methods. chemrxiv.org

Another innovative approach involves domino or cascade reactions, where a single event, such as a cross-coupling reaction at the iodo-substituted position, triggers a series of subsequent intramolecular transformations. Molecular iodine itself can promote oxidative amidation reactions involving C-H functionalization of sp, sp2, and sp3 carbons in a one-pot synthesis. organic-chemistry.org This type of reactivity, where this compound could act as a precursor or intermediate, enables the rapid construction of complex molecular architectures from simple starting materials, enhancing synthetic efficiency and atom economy. organic-chemistry.org

Q & A

Basic: How can researchers accurately identify and characterize 3-Iodo-4-methoxytoluene?

Methodological Answer:

- Identification : Use IUPAC nomenclature (this compound; CAS 50597-88-1) and synonyms (e.g., 2-Iodo-1-methoxy-4-methylbenzene) to cross-reference databases .

- Characterization : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substitution patterns, particularly the iodo and methoxy groups. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with >98% purity thresholds ensures minimal impurities .

Advanced: What advanced spectroscopic techniques resolve structural ambiguities in iodinated aromatic compounds like this compound?

Methodological Answer:

- Use X-ray crystallography to unambiguously determine molecular geometry, especially when steric effects from iodine distort bond angles.

- Mass spectrometry (HRMS) with isotopic pattern analysis (e.g., iodine’s distinct isotopic signature) validates molecular composition.

- 2D NMR techniques (COSY, NOESY) map spatial interactions between iodine and methoxy groups, critical for studying regioselectivity in reactions .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats to prevent skin/eye contact. Use vapor respirators in poorly ventilated areas .

- Storage : Store in airtight containers at 2–8°C to minimize iodine sublimation and oxidative degradation .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via certified hazardous waste protocols .

Advanced: How can researchers mitigate iodine-related hazards during large-scale reactions involving this compound?

Methodological Answer:

- Implement closed-system reactors with inert gas purging (N₂/Ar) to suppress iodine volatilization.

- Monitor airborne iodine levels using real-time gas sensors and install scrubbers to capture toxic fumes.

- Optimize reaction stoichiometry to minimize excess iodine, reducing disposal risks .

Basic: What synthetic routes are commonly used to prepare this compound?

Methodological Answer:

- Direct Iodination : Electrophilic substitution of 4-methoxytoluene using iodine monochloride (ICl) in acetic acid, with catalytic Lewis acids (e.g., FeCl₃) to enhance regioselectivity .

- Purification : Recrystallize from ethanol/water mixtures to remove unreacted iodine and byproducts .

Advanced: How can researchers optimize regioselectivity and yield in the synthesis of this compound?

Methodological Answer:

- Computational Modeling : Density functional theory (DFT) predicts iodine’s electrophilic attack preferences on the methoxy-activated aromatic ring.

- Kinetic Control : Lower reaction temperatures (−10°C to 0°C) favor para-iodination over ortho pathways.

- Byproduct Analysis : Use GC-MS to identify and quantify diaryl ethers or diiodinated impurities, adjusting reagent ratios accordingly .

Basic: What analytical challenges arise when quantifying this compound in complex mixtures?

Methodological Answer:

- Interference from Methoxy Groups : Use reverse-phase HPLC with UV detection (λ = 254 nm) to distinguish iodine’s strong absorbance from methoxy’s weaker signal .

- Calibration Standards : Prepare external standards in methanol to account for iodine’s solubility limitations .

Advanced: How can hyphenated techniques improve detection limits for trace iodine-containing byproducts?

Methodological Answer:

- LC-MS/MS : Combines liquid chromatography’s separation power with tandem MS’s sensitivity to detect sub-ppm iodinated impurities.

- ICP-MS : Quantifies total iodine content, validating synthetic efficiency and environmental contamination risks .

Basic: What are the stability concerns for this compound under ambient conditions?

Methodological Answer:

- Light Sensitivity : Store in amber glass to prevent photolytic cleavage of the C–I bond.

- Thermal Decomposition : Avoid temperatures >40°C; monitor for brown iodine vapor as a degradation indicator .

Advanced: How can computational models predict the degradation pathways of iodinated aromatics?

Methodological Answer:

- Molecular Dynamics Simulations : Model bond dissociation energies (BDEs) to identify vulnerable sites (e.g., C–I bonds).

- Accelerated Stability Testing : Use Arrhenius plots to extrapolate shelf-life under varying temperatures/humidity .

Advanced: How can mechanistic studies elucidate the role of this compound in cross-coupling reactions?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps.

- In Situ Monitoring : Raman spectroscopy tracks iodine displacement during Suzuki-Miyaura couplings, correlating with catalyst turnover .

Advanced: How should researchers address contradictory data in the literature regarding iodine’s directing effects in methoxy-substituted arenes?

Methodological Answer:

- Meta-Analysis : Systematically compare reaction conditions (solvent, catalyst, temperature) across studies to identify confounding variables.

- Controlled Replication : Reproduce key experiments with standardized protocols (e.g., anhydrous solvents, inert atmospheres) to isolate iodine’s electronic vs. steric influences .

Advanced: What role does this compound play in synthesizing bioactive or materials science compounds?

Methodological Answer:

- Pharmaceutical Intermediates : Serve as a precursor for iodinated tyrosine kinase inhibitors via Ullmann couplings.

- Liquid Crystals : Functionalize methoxy-iodo aromatics as mesogens in optoelectronic materials, leveraging iodine’s polarizability .

Basic: What are the ecotoxicological implications of this compound in lab waste?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.